D,L-Stepholidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPISQIIWUONPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274461, DTXSID70937112 | |
| Record name | stepholidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16562-14-4, 16562-13-3 | |
| Record name | 5,8,13,13a-Tetrahydro-3,9-dimethoxy-6H-dibenzo[a,g]quinolizine-2,10-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | stepholidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Neuropharmacological Mechanisms of D,l Stepholidine
Dopaminergic System Modulation by D,L-Stepholidine (B1681138)
Dopamine (B1211576) D2 Receptor Antagonism
Implications for D2 Receptor-Mediated Signaling
D2 receptors are a subtype of dopamine receptors that typically couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase activity and a decrease in cyclic AMP (cAMP) levels. nih.gov D,L-Stepholidine has been consistently reported to act as an antagonist at D2 receptors. medchemexpress.comnih.govkcl.ac.ukfigshare.com This antagonism counteracts the inhibitory effects that D2 receptor activation normally exerts on adenylyl cyclase, thereby preventing the decrease in cAMP levels. patsnap.com Studies have shown that this compound can displace D2 receptor-selective radioligands, indicating its binding affinity for this receptor subtype. nih.govnih.gov The D2 antagonistic activity of this compound is considered relevant to its potential antipsychotic effects, as overactivity of dopaminergic transmission in certain brain regions is implicated in the pathophysiology of conditions like schizophrenia. patsnap.com Research in animal models has demonstrated that this compound can reduce behaviors associated with excessive dopaminergic activity, such as amphetamine-induced locomotion, which is predictive of antipsychotic efficacy. nih.govkcl.ac.uk
Dual D1 Agonistic and D2 Antagonistic Effects: Functional Linkage and Balance
A key characteristic of this compound's action is its dual profile as a D1 receptor agonist and a D2 receptor antagonist. patsnap.comnih.govmedchemexpress.comnih.govkcl.ac.ukfigshare.comnih.govciteab.comnih.gov D1 receptors, belonging to the D1-like family (including D1 and D5), are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cAMP production. patsnap.comnih.gov This contrasts with the inhibitory signaling of D2-like receptors (D2, D3, D4). nih.gov
The dual action of this compound allows for a balanced modulation of dopaminergic signaling. patsnap.com As a D1 agonist, it can enhance dopaminergic activity in pathways where it might be deficient, while its D2 antagonism can mitigate excessive activity in other pathways. patsnap.com This functional linkage and balance between D1 agonism and D2 antagonism are considered crucial for its potential therapeutic effects. nih.gov For instance, in the context of schizophrenia, hyperactivity of subcortical D2 receptors is associated with positive symptoms, while dysfunction of cortical D1 receptors is linked to negative and cognitive symptoms. researchgate.netnih.gov this compound's ability to potentially reverse D2 hyperactivity and restore D1 function could contribute to addressing both sets of symptoms. nih.gov Studies have investigated the functional linkage between D1 and D2 receptors, and evidence suggests synergism between these two receptor subtypes. nih.gov While some studies initially proposed this compound as a D1 agonist, more recent research using defined cellular environments and various signaling assays has indicated that it may function as a pan-dopamine receptor antagonist, blocking both G protein-mediated signaling and beta-arrestin recruitment at D1-like and D2-like receptors. nih.govresearchgate.netnih.gov However, the concept of its dual action remains prominent in the literature regarding its potential therapeutic mechanisms. patsnap.commedchemexpress.comnih.govkcl.ac.uknih.gov
Affinity for Other Dopamine Receptor Subtypes (e.g., D3, D4, D5)
Beyond its primary interactions with D1 and D2 receptors, this compound also exhibits affinity for other dopamine receptor subtypes, including D3, D4, and D5 receptors. nih.govresearchgate.netresearchgate.netnih.govnih.govnih.govnih.govwikipedia.orgbmrb.ioacs.org
Studies using radioligand binding assays have provided data on the affinity of this compound for these receptors. Research indicates high (nM) affinity for D1 and D5 receptors. nih.govresearchgate.netnih.gov Affinity for D2 and D3 receptors is reported to be somewhat lower, typically two to four times less than for D1 and D5. nih.govresearchgate.netnih.gov this compound shows lower affinity for D4 receptors, generally in the low micromolar range. nih.govresearchgate.netnih.govacs.org
Functionally, while this compound has been explored for its agonistic effects at D1-like receptors, comprehensive functional studies across all subtypes have suggested it may act as an antagonist at D1, D2, D3, D4, and D5 receptors in terms of G protein-mediated signaling and beta-arrestin recruitment. nih.govresearchgate.netnih.gov
Here is a table summarizing reported binding affinities (Ki values) for this compound at different dopamine receptor subtypes:
| Receptor Subtype | Reported Ki (nM) | Reference |
| D1 | 5.1 ± 2.3 | nih.gov |
| D1 | High (nM) | researchgate.netnih.gov |
| D2 | 11.6 ± 4.2 | nih.gov |
| D2 | Lower than D1/D5 | researchgate.netnih.gov |
| D3 | 23.4 ± 8.7 | nih.gov |
| D3 | Lower than D1/D5 | researchgate.netnih.gov |
| D4 | 1453 ± 301 | nih.gov |
| D4 | Low micromolar | researchgate.netnih.gov |
| D5 | 5.8 ± 3.1 | nih.gov |
| D5 | High (nM) | researchgate.netnih.gov |
Note: Ki values can vary depending on the experimental conditions and methods used.
Modulation of Other Neurotransmitter Systems by this compound
Serotonergic System Interactions (e.g., 5-HT1A receptors)
The serotonergic system, involving serotonin (B10506) (5-HT) and its receptors, plays a crucial role in mood regulation and has been implicated in various psychiatric conditions. patsnap.comkcl.ac.uknih.govnih.govnih.govnih.govwikipedia.orgguidetomalariapharmacology.orgfishersci.atresearchgate.netlabsolu.ca Some studies suggest that this compound may have modulatory effects on the serotonin system. patsnap.com While specific detailed findings on this compound's direct interactions with 5-HT1A receptors or other serotonin receptor subtypes were not extensively detailed in the provided search results, the potential for such interactions is acknowledged as an area requiring further investigation. patsnap.com The interplay between dopaminergic and serotonergic systems is complex, and modulation of one system can indirectly influence the other.
Neuroprotective Mechanisms of this compound
This compound has demonstrated neuroprotective capabilities in various preclinical models. nih.govnih.govmedchemexpress.com This protective effect is considered relevant in the context of neurodegenerative conditions where neuronal damage is a significant feature. patsnap.com Studies suggest that its neuroprotective actions are multifaceted, involving both the combatting of oxidative stress and the mitigation of neuronal degeneration. nih.govreddit.com
Antioxidative Properties and Oxidative Stress Reduction
One of the proposed mechanisms underlying the neuroprotective effects of this compound is its antioxidative activity. nih.govpatsnap.com Oxidative stress, resulting from an imbalance between reactive oxygen species production and the ability of the body to detoxify them, is implicated in the pathogenesis of several neurological disorders. amegroups.cn this compound has been shown to reduce oxidative stress, thereby potentially protecting neurons from damage. patsnap.com
Research indicates that this compound can scavenge hydroxyl free radicals, which are highly reactive oxygen species. reddit.comamegroups.cn Studies in rat models have shown that this compound can decrease malondialdehyde (MDA) content, a marker of lipid peroxidation, in brain homogenate and mitochondria. amegroups.cn For instance, in liver mitochondria, the IC50 value for this compound in lowering MDA content was reported as 12.7 µmol/L, while in brain homogenate and mitochondria, the IC50 values were 102 µmol/L and 35.0 µmol/L, respectively. amegroups.cn These findings suggest that this compound possesses anti-lipid peroxidation activity. amegroups.cn
Interactive Table 1: Effect of this compound on MDA Content
| Sample | IC50 (µmol/L) |
| Liver Mitochondria | 12.7 |
| Brain Homogenate | 102 |
| Brain Mitochondria | 35.0 |
Furthermore, this compound has been shown to scavenge hydroxyl radicals with an IC50 value of 3.8 µmol/L. amegroups.cn However, it did not show an effect on superoxide (B77818) radicals in the studied conditions. amegroups.cn
Interactive Table 2: this compound Radical Scavenging Activity
| Radical Type | Effect | IC50 (µmol/L) |
| Hydroxyl Radical | Scavenging | 3.8 |
| Superoxide Radical | No effect | N/A |
Impact on Neuronal Degeneration Processes
In addition to its antioxidative effects, this compound appears to influence processes related to neuronal degeneration. nih.govnih.gov Studies, particularly in the context of Parkinson's disease models, suggest that this compound may slow down the progression of neuronal degeneration, specifically in the substantia nigra (SN). nih.govreddit.com The degeneration of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease. nih.govamegroups.cn
Research indicates that this compound can protect surviving dopaminergic neurons. amegroups.cn This protective effect on neuronal survival is considered a strategic approach for the treatment of neurodegenerative diseases like Parkinson's disease. amegroups.cn While the precise mechanisms by which this compound impacts neuronal degeneration are still under investigation, its ability to reduce oxidative stress is likely a contributing factor, as oxidative damage is known to play a role in neuronal loss. nih.govpatsnap.comreddit.comamegroups.cn
Furthermore, studies have explored the effects of L-Stepholidine (an isomer of this compound) on methamphetamine-induced memory deficits in mice, which are associated with neurotoxicity. nih.gov Pretreatment with L-Stepholidine was found to improve these memory deficits and prevent changes in protein expression related to the dopaminergic pathway and HCN1 channels that were induced by methamphetamine exposure. nih.gov This suggests a protective effect on neuronal function and integrity in the face of neurotoxic insults. nih.gov
The combined actions of reducing oxidative stress and influencing neuronal degeneration processes highlight the potential of this compound as a neuroprotective agent. nih.govpatsnap.comreddit.comnih.gov
Preclinical Research on D,l Stepholidine Efficacy
Animal Models of Schizophrenia
Preclinical studies utilizing animal models of schizophrenia have explored the potential of D,L-Stepholidine (B1681138) to address the multifaceted symptoms of this disorder, including positive, negative, and cognitive deficits.
Alleviation of Positive Symptoms (e.g., amphetamine-induced locomotion, conditioned avoidance response)
In animal models designed to mimic the positive symptoms of schizophrenia, D,L-Stepholidine has demonstrated efficacy in reducing behaviors associated with heightened dopaminergic activity. Studies have shown that it is effective in reducing amphetamine- and phencyclidine-induced locomotion, which are considered preclinical measures of antipsychotic activity. researchgate.netresearchgate.net Additionally, this compound has been shown to disrupt conditioned avoidance response (CAR), another behavioral paradigm used to assess potential antipsychotic efficacy. researchgate.netresearchgate.netoup.com These effects are consistent with its proposed mechanism of action as a dopamine (B1211576) D2 receptor antagonist. researchgate.netoup.com
Improvement of Negative Symptoms
Research suggests that this compound may also hold promise for addressing the negative symptoms of schizophrenia. Experimental studies in animal models have indicated that L-Stepholidine, an isomer found in this compound, can improve social interaction and inhibit hyperactivity in schizophrenic animal models. nih.govscispace.com This observed improvement in social interaction is particularly relevant as impaired social behavior is a key negative symptom of schizophrenia. nih.govscispace.com
Cognitive Enhancement in Schizophrenia Models (e.g., executive function, working memory, response inhibition)
Cognitive deficits are a significant and often treatment-resistant aspect of schizophrenia. Preclinical studies have investigated the potential of L-Stepholidine to enhance cognitive function in animal models. Research indicates that L-Stepholidine can improve executive function, enhance memory, and upregulate glutamate (B1630785) receptor expression in the prefrontal cortex (PFC). nih.govmdpi.com Specifically, studies have shown improvements in working memory and response inhibition following L-Stepholidine administration in animal models. nih.gov The enhancement of response inhibition may be linked to the D2 receptor antagonism of L-Stepholidine in the dorsal striatum. nih.gov Furthermore, L-Stepholidine has been shown to restore latent inhibition, a cognitive process often disrupted in schizophrenia, in animal models treated with d-amphetamine. oup.com
Here is a summary of preclinical findings on this compound in animal models of schizophrenia:
| Symptom Domain | Animal Model | Observed Effect | Relevant Mechanism (Proposed) |
| Positive | Amphetamine/Phencyclidine-induced locomotion | Reduction in locomotion | Dopamine D2 receptor antagonism |
| Positive | Conditioned Avoidance Response (CAR) | Disruption of avoidance behavior | Dopamine D2 receptor antagonism |
| Negative | Social interaction deficits | Improvement in social interaction | Not explicitly stated in provided text |
| Negative | Hyperactivity in schizophrenic animal models | Inhibition of hyperactivity | Not explicitly stated in provided text |
| Cognitive | Executive function, Working Memory, Response Inhibition | Improvement in executive function, enhanced memory, improved response inhibition | Dopamine D1 receptor agonism, D2 antagonism |
| Cognitive | Latent Inhibition disruption (d-amphetamine) | Restoration of latent inhibition | Not explicitly stated in provided text |
Animal Models of Parkinson's Disease and L-DOPA-Induced Dyskinesia
Parkinson's disease (PD) is characterized by motor deficits, and while L-DOPA treatment is effective, it often leads to the development of L-DOPA-induced dyskinesia (LID). Preclinical research has explored the potential of L-Stepholidine to manage LID. Studies using 6-hydroxydopamine (6-OHDA)-lesioned rat models of PD have shown that co-administration of L-Stepholidine with L-DOPA significantly ameliorated LID without compromising the therapeutic effects of L-DOPA. nih.gov Acute administration of L-Stepholidine to rats with established LID also produced significant relief of dyskinesia. nih.gov This antidyskinetic effect appears to involve both dopamine D2 receptor antagonistic activity and potential 5-HT1A receptor agonistic activity. nih.gov Chronic L-Stepholidine treatment was also found to restore decreased mRNA levels of 5-HT1A receptors in the lesioned striata of these rats. nih.gov
Here is a summary of preclinical findings on L-Stepholidine in animal models of Parkinson's Disease and L-DOPA-Induced Dyskinesia:
| Condition/Symptom | Animal Model | Observed Effect | Relevant Mechanism (Proposed) |
| L-DOPA-Induced Dyskinesia | 6-OHDA-lesioned rat model of PD | Amelioration of LID with L-DOPA co-administration | Dopamine D2 receptor antagonism, 5-HT1A agonism |
| L-DOPA-Induced Dyskinesia | 6-OHDA-lesioned rat model of PD | Relief of established dyskinesia upon acute administration | Dopamine D2 receptor antagonism, 5-HT1A agonism |
Addiction Models and Substance Use Disorders
Preclinical studies have investigated the potential of this compound, particularly the L-isomer, in addressing substance use disorders by examining its effects in various addiction models.
Attenuation of Drug Self-Administration (e.g., heroin, methamphetamine, MDPV)
Research in animal models has demonstrated that L-Stepholidine can attenuate the reinforcing effects of several drugs of abuse, as measured by drug self-administration paradigms. L-Stepholidine has been shown to inhibit heroin self-administration and block cue-induced and drug-primed reinstatement of heroin-seeking behavior in rats. nih.gov Similarly, studies have indicated that L-Stepholidine can attenuate methamphetamine intravenous self-administration behavior in rodents. atlantis-press.comatlantis-press.com Furthermore, L-Stepholidine has been found to dose-dependently attenuate cue plus MDPV-primed reinstatement of MDPV-seeking behavior in the intravenous self-administration model in rats. nih.govresearchgate.netcij.gob.mx The highest dose of L-Stepholidine also attenuated MDPV-primed reinstatement of MDPV conditioned place preference. nih.govcij.gob.mx These findings suggest that L-Stepholidine may be useful in reducing drug reward and seeking. nih.govnih.gov
Here is a summary of preclinical findings on L-Stepholidine in animal models of addiction and substance use disorders:
| Substance of Abuse | Animal Model | Observed Effect |
| Heroin | Self-administration, Reinstatement (cue/drug-primed) | Inhibition of self-administration, blockade of reinstatement |
| Methamphetamine | Intravenous Self-administration | Attenuation of self-administration behavior |
| MDPV | Self-administration, Reinstatement (cue/drug-primed), Conditioned Place Preference | Attenuation of reinstatement, attenuation of conditioned place preference |
Clinical Translation and Human Studies of D,l Stepholidine
Completed Clinical Trials
Completed clinical trials have evaluated the effects of l-Stepholidine (B1681138) as a potential therapeutic agent, both alone and in combination with other medications. These studies have primarily focused on its impact on the symptoms of schizophrenia and drug-induced movement disorders.
Efficacy in Schizophrenia Treatment (e.g., positive and negative symptoms)
Clinical studies have indicated that l-Stepholidine can alleviate both positive and negative symptoms associated with schizophrenia. researchgate.netnih.govnih.govnih.gov This effect is hypothesized to be mediated through its dual action on dopamine (B1211576) receptors, specifically D2 receptor antagonism in the nucleus accumbens and D1 receptor activation in the prefrontal cortex. researchgate.netnih.gov
One double-blind comparative study demonstrated that l-Stepholidine not only improved the positive symptoms of schizophrenia but also significantly alleviated negative symptoms when compared to perphenazine (B1679617), a conventional antipsychotic. nih.govcapes.gov.br In a placebo-controlled study, l-SPD administered alongside a first-generation antipsychotic significantly improved scores on the Brief Psychotic Rating Scale (BPRS). clinicaltrials.gov
Data from a double-blind comparison trial of l-stepholidine and perphenazine in the treatment of schizophrenia showed a total effective rate of 81% in the l-SPD group compared to 73% in the perphenazine group. capes.gov.br The decrease rates of BPRS scores were significantly greater in the l-SPD group at weeks 2 and 4. capes.gov.br Furthermore, the decrease rates of scores on the Scale for the Assessment of Positive Symptoms (SAPS) and the Scale for the Assessment of Negative Symptoms (SANS) were also greater in the l-SPD group. capes.gov.br The onset of effect in the l-SPD group appeared earlier than in the perphenazine group. capes.gov.br
| Clinical Trial Outcome (Schizophrenia) | l-Stepholidine Group (n=31) | Perphenazine Group (n=30) |
| Total Effective Rate | 81% (25/31) | 73% (22/30) |
| Patients Completely Relieved | 71% (22/31) | 50% (15/30) |
| Patients Markedly Improved | 10% (3/31) | 23% (7/30) |
| Greater decrease in BPRS score at 2, 4 weeks | Yes | No |
| Greater decrease in SAPS score | Yes | No |
| Greater decrease in SANS score | Yes | No |
| Earlier onset of effect | Yes | No |
Effects on Tardive Dyskinesia
Clinical studies have also investigated the effects of l-Stepholidine on dyskinesia, including tardive dyskinesia. nih.govnih.gov Tardive dyskinesia is a movement disorder often associated with long-term use of dopamine receptor-blocking agents, such as conventional antipsychotics.
Clinical studies have shown that co-administration of l-Stepholidine with a typical antipsychotic drug can remarkably reduce the tardive dyskinesia induced by the typical antipsychotic drug in schizophrenic patients. nih.gov A clinical study on the treatment of dyskinesia by l-Stepholidine reported a good response in 65% (15/23) of cases of tardive dyskinesia through a short-term follow-up. nih.gov
| Condition Treated with l-Stepholidine | Number of Cases | Good Response Rate |
| Tardive Dyskinesia | 23 | 65% (15/23) |
| L-dopa induced abnormal involuntary movements in Parkinson disease | 40 | 72% (29/40) |
| Tourette syndrome | 43 | 79% (34/43) |
Comparison with Conventional Antipsychotics
Comparisons between l-Stepholidine and conventional antipsychotics, such as perphenazine, in clinical trials have highlighted potential differences in efficacy and side effect profiles. As mentioned earlier, a double-blind study indicated that l-Stepholidine was superior to perphenazine in the treatment of both positive and negative symptoms of schizophrenia, with an earlier onset of effect. capes.gov.br
Preclinical studies have suggested that l-Stepholidine may have a preferential therapeutic profile compared to some typical antipsychotics. researchgate.netkcl.ac.uknih.gov Its dual D1 agonist and D2 antagonist activity is hypothesized to contribute to its potential to control psychosis and treat cognitive symptoms by enhancing cortical dopamine transmission, differentiating it from typical D2 antagonists. researchgate.netkcl.ac.uknih.gov Animal models predictive of antipsychotic activity have shown l-stepholidine to have efficacy similar to an "atypical" antipsychotic. researchgate.netkcl.ac.uknih.gov
Ongoing Clinical Trials and Future Directions
Research into the clinical applications of Stepholidine is ongoing. There is currently an ongoing clinical trial involving Stepholidine at the University of Toronto. psychiatryonline.orgpsychiatryonline.org This suggests continued interest in exploring its therapeutic potential.
The unique pharmacological profile of l-Stepholidine, combining D1 receptor agonism with D2 receptor antagonism, positions it as a compound of interest for potentially addressing the complex symptomatology of schizophrenia, including negative and cognitive symptoms, which are often poorly addressed by existing antipsychotics. researchgate.netnih.gov Future directions in the clinical investigation of Stepholidine may focus on further elucidating its efficacy in specific patient populations, optimizing treatment regimens, and exploring its potential in treating other conditions where dopaminergic dysregulation plays a role.
Advanced Research Methodologies and Approaches for D,l Stepholidine
Structure-Activity Relationship (SAR) Studies of D,L-Stepholidine (B1681138) and Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of D,L-Stepholidine affect its biological activity, particularly its affinity and selectivity for different dopamine (B1211576) receptor subtypes. This compound has demonstrated affinity for dopamine D1, D2, and D3 receptors. nih.govnih.gov Prior SAR work on stepholidine has highlighted the importance of the C2 and C10 phenolic groups for affinity at D1 and D2 receptors. nih.govcuny.edu The placement of oxygenated groups on the tetrahydroprotoberberine (THPB) template can significantly impact D1/D2 selectivity. nih.govcuny.edu For instance, coreximine, an isomer with a C11 methoxy (B1213986) group instead of the C9 methoxy group found in stepholidine, shows selectivity for the D2 receptor, in contrast to stepholidine which is D1 selective. cuny.edu
Recent SAR studies have explored modifications at the C9 and C12 positions of the stepholidine scaffold to investigate the steric tolerance and the impact of halogenation on dopamine receptor affinities. nih.govnih.govcuny.edu
Modifications for Enhanced Receptor Selectivity and Affinity
Modifications to the this compound structure aim to enhance selectivity and affinity for specific dopamine receptor subtypes, which is crucial for developing targeted therapeutics. Studies on C9 alkoxy analogues of (-)-stepholidine have shown that these compounds are generally selective for the D1 receptor. nih.govcuny.edu Small n-alkoxy substituents (up to 4 carbons) at the C9 position were well tolerated for high D1 affinity but reduced D3 affinity. nih.govcuny.edu In C12 brominated analogues, C9 alkoxylation had little effect on D1 affinity for smaller alkoxy groups but significantly reduced D2 and D3 affinities. nih.govcuny.edu C12 bromination itself tends to increase D1 receptor selectivity. nih.govcuny.edu
Researchers have identified compounds that retain affinity for D1 and D3 receptors while lacking affinity for D2 receptors. nih.govcuny.edu For example, compound 22a, a C9 alkoxy analogue, was found to be a selective D1/D3 dual antagonist. nih.govcuny.edu
Table 1 summarizes representative affinity data for (-)-stepholidine and selected C9 alkoxy analogues at dopamine receptor subtypes.
| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Reference |
| (-)-Stepholidine | 5.9 | 974 | 30 | nih.govcuny.edu |
| C9 Methoxy analogue | - | - | - | cuny.edu |
| C9 Ethoxy analogue | - | - | - | cuny.edu |
| Compound 22a | 5.3 | >1000 | 106 | nih.govcuny.edu |
Note: Data for specific C9 methoxy and ethoxy analogues were mentioned as generally selective for D1 with reduced D3 affinity, but precise Ki values for these specific analogues were not explicitly provided in the snippets beyond the general trend and for compound 22a.
SAR studies also indicate that the presence of a C12 bromo group can influence affinity, with its absence generally improving D3 receptor affinity. cuny.edu Docking studies of these analogues at the D3 receptor have provided insights into key interactions important for affinity, including a salt bridge with Asp110, hydrogen bonds to Ser192 and Cys181, and hydrophobic interactions with Phe106 and Phe345. nih.govcuny.edu
Computational Approaches: Molecular Modeling and Dynamics Simulations
Computational approaches, such as molecular modeling and dynamics simulations, play a crucial role in understanding the interaction of this compound and its analogues with dopamine receptors at an atomic level. These methods complement experimental SAR studies by providing insights into binding conformations, receptor-ligand interactions, and the dynamic behavior of the receptor-ligand complex.
Computational studies integrating protein structure prediction, automated molecular docking, and molecular dynamics simulations have been employed to investigate the dual action mechanism of (-)-stepholidine on D1 and D2 receptors. nih.govresearchgate.netnih.gov These simulations have revealed surface features of electrostatic potentials and the conformational "open-closed" process of the binding entrances of the two dopamine receptors. nih.govresearchgate.netnih.gov Potential binding conformations of D1 and D2 receptors with (-)-stepholidine have been obtained, showing good agreement with experimental data. nih.govresearchgate.netnih.gov For the D1-stepholidine complex, the K-167_EL-2-E-302_EL-3 salt bridge has been identified as playing an important role in both the conformational change of the extracellular domain and the binding of stepholidine. nih.govresearchgate.netnih.gov
Molecular dynamics simulations have also been used to study the thermodynamic and structural properties of water molecules in the binding site of the D3 receptor using methods like Hydration Site Analysis (HSA). lehman.edu This approach involves performing simulations in explicit solvent to identify regions of significant water density near the receptor surface and calculating thermodynamic quantities for these sites. lehman.edu Computational strategies using implicit solvent models have also been explored to model the effects of water expulsion in protein-ligand binding, incorporating hydration parameters derived from explicit solvent simulations to estimate binding free energies of (-)-stepholidine analogues with the D3 receptor. lehman.edu
Computational docking studies of C9 alkoxy analogues at the D3 receptor have identified key residues involved in binding, such as Asp110, Ser192, and Phe345. nih.govcuny.edu These studies suggest that the orientation of stepholidine in the binding pocket involves interactions with these residues, with the C9 alkoxy substituents projecting into a secondary binding pocket. nih.govcuny.edu
Electrophysiological Investigations
Electrophysiological investigations are crucial for understanding the functional effects of this compound on neuronal activity, particularly on dopaminergic neurons and their targets. These studies measure electrical signals in neurons to determine how this compound modulates their firing patterns and synaptic transmission.
Electrophysiological experiments have demonstrated that acute administration of (-)-stepholidine can induce selective inhibition or inactivation of dopamine neurons in the ventral tegmental area (VTA) but not in the substantia nigra pars compacta (SNC) in rats. sciengine.comamegroups.cn This effect is similar to that observed with atypical neuroleptics like clozapine. sciengine.com The inhibition induced by (-)-stepholidine is not characteristic of an agonist and can be reversed by dopamine agonists like apomorphine, suggesting a mechanism involving depolarization inactivation (DI). sciengine.com DI induced by (-)-stepholidine has been observed to result from an increase in firing rate accompanied by a reduction in amplitude and broadening of duration. sciengine.com
In vivo electrophysiological studies in rats have shown that at low doses, (-)-stepholidine increases VTA dopamine cell firing and attenuates apomorphine-induced inhibition, suggesting blockade of D2 receptors located on VTA dopamine cells, thereby feedback regulating spontaneous activity. nih.gov
Electrophysiological studies have also investigated the effects of this compound and its analogues on the firing activity of neurons in brain regions like the nucleus accumbens (NAc), a key target of VTA dopaminergic projections. amegroups.cnnih.gov These studies have revealed biphasic firing responses in NAc neurons elicited by compounds with D1 agonistic and D2 antagonistic actions, similar to this compound. amegroups.cn The D1 agonistic action in the medial prefrontal cortex (mPFC) and D2 antagonistic action in the subcortex are considered important for the potential antipsychotic properties of such compounds. amegroups.cn
Electrophysiological techniques, such as single-channel analysis, are also employed in the broader context of studying ion channels that can be influenced by dopaminergic signaling, providing a more detailed understanding of the downstream effects of this compound's receptor interactions. cas.cn
Biochemical and Molecular Studies (e.g., gene expression, protein levels)
Biochemical and molecular studies provide insights into the mechanisms of action of this compound at the cellular and molecular levels, including its effects on gene expression, protein levels, and intracellular signaling pathways.
Studies have examined the affinity and functional activity of (-)-stepholidine at human dopamine receptor subtypes expressed in defined cellular environments using techniques like radioligand binding and functional signaling assays. researchgate.netnih.gov These studies have shown that (-)-stepholidine exhibits high affinity for D1 and D5 receptors, somewhat lower affinity for D2 and D3 receptors, and low micromolar affinity for D4 receptors. researchgate.netnih.gov Functionally, (-)-stepholidine was found to be ineffective in activating G protein-mediated signaling of D1-like and D2 receptors and in stimulating β-arrestin recruitment but antagonized these responses. researchgate.netnih.gov It also antagonized D1-D2 heteromer-mediated Ca2+ mobilization. researchgate.netnih.gov
Biochemical studies have also investigated the effects of this compound on intracellular signaling pathways downstream of dopamine receptors, such as the adenylyl cyclase system, which is differentially modulated by D1 (Gs-coupled) and D2 (Gi/o-coupled) receptors. nih.gov While not specific to this compound in the provided snippets, research on dopamine receptors in the context of neuropsychiatric disorders has examined the protein expression levels of key signaling molecules like dopamine- and cAMP-regulated phosphoprotein of molecular weight 32 kDa (DARPP-32) and calcineurin (CaN) in brain regions like the prefrontal cortex and nucleus accumbens using techniques such as ELISA. nih.gov Such methodologies could be applied to study the impact of this compound on these signaling proteins.
Furthermore, studies investigating the molecular mechanisms of neurodegeneration in models of Parkinson's disease, where dopaminergic systems are affected, have evaluated changes in the gene expression of proteins involved in dopamine metabolism, synaptic neurotransmission, and neurodegeneration using techniques like gene expression analysis. mdpi.com These approaches are relevant for understanding the potential neuroprotective effects or implications of this compound on molecular pathways involved in neuronal health and function.
Research has also explored the effects of L-stepholidine on the phosphorylation levels of proteins like PKA and GSK-3 in animal models, assessed using Western blot analysis. researchgate.net These studies indicate that L-stepholidine can influence key protein kinases involved in various cellular processes, including those related to neurological and psychiatric disorders. researchgate.net
Table 2 summarizes some key biochemical and molecular findings related to (-)-stepholidine's receptor interactions.
| Receptor Subtype | Affinity (Ki) | Functional Activity | Reference |
| D1 | High (nM) | Antagonist (G protein signaling, β-arrestin recruitment) | researchgate.netnih.gov |
| D2 | Lower (nM) | Antagonist (G protein signaling, β-arrestin recruitment) | researchgate.netnih.gov |
| D3 | Lower (nM) | Antagonist (G protein signaling, β-arrestin recruitment) | researchgate.netnih.gov |
| D4 | Low (µM) | Antagonist (G protein signaling, β-arrestin recruitment) | researchgate.netnih.gov |
| D5 | High (nM) | Antagonist (G protein signaling, β-arrestin recruitment) | researchgate.netnih.gov |
Challenges and Future Perspectives in D,l Stepholidine Research
Optimization of Pharmacokinetic Profiles
A significant challenge in the development of D,L-Stepholidine (B1681138) as a therapeutic agent is its pharmacokinetic profile, particularly its poor oral bioavailability. nih.govresearchgate.net Studies in rats have shown that orally administered (−)-stepholidine is rapidly absorbed but undergoes extensive pre-systemic metabolism, resulting in an oral bioavailability of less than 2%. nih.govresearchgate.net The primary metabolic pathways identified in both rats and humans are glucuronidation and sulphation, with minimal oxidation observed. nih.govresearchgate.net
Despite the poor oral bioavailability, (−)-stepholidine demonstrates good brain penetration, with an area under the concentration-time curve (AUC) ratio of brain to plasma of approximately 0.7 in rats. nih.govresearchgate.net This indicates that once the compound enters the systemic circulation, it can effectively cross the blood-brain barrier. nih.govresearchgate.net
Future efforts to optimize the pharmacokinetic profile of D,L-Stepholidine should focus on improving its oral bioavailability. nih.govresearchgate.net Strategies to protect against pre-systemic glucuronidation or sulphation are crucial. nih.govresearchgate.net Prodrug approaches, where the compound is chemically modified to improve its absorption and metabolic stability, may be particularly useful in this regard. nih.govresearchgate.net
Table 1: Pharmacokinetic Parameters of (−)-Stepholidine in Rats
| Parameter | Value |
| Oral Bioavailability | <2% |
| Brain:Plasma AUC Ratio | ~0.7 |
| Primary Metabolism | Glucuronidation, Sulphation nih.govresearchgate.net |
Addressing Limitations in Current Research
Current research on this compound, particularly the levo isomer (−)-stepholidine, faces certain limitations that need to be addressed for a comprehensive understanding of its therapeutic potential. One such limitation is the poor metabolic stability observed with (−)-stepholidine and some of its analogues. nih.gov This lack of stability can affect the duration and consistency of its pharmacological effects.
Another area requiring further investigation is the structure-activity relationships (SARs) of the tetrahydroprotoberberine (THPB) scaffold, to which this compound belongs. nih.gov While some SAR studies have been conducted, a more complete picture is needed to identify modifications that can optimize pharmacokinetic characteristics while maintaining or enhancing desired receptor affinities and selectivity. nih.gov For instance, while the tetracyclic THPB framework appears advantageous for affinity at dopamine (B1211576) and σ receptors, de-rigidification has been shown to decrease affinity. researchgate.net The impact of substituents at different positions, such as C-3 and C-9, on receptor affinity and selectivity is being explored to guide the design of improved analogues. researchgate.net
Furthermore, while preclinical studies have shown promising results in animal models, the clinical translation of THPB-based compounds, including this compound, has been limited, primarily due to pharmacokinetic issues. lehman.edu Addressing the metabolic instability and improving oral bioavailability are critical steps to overcome this limitation and facilitate successful clinical trials.
Potential for Novel Therapeutic Strategies
The unique dual activity of this compound as a dopamine D1 receptor agonist and D2 receptor antagonist presents a potential for novel therapeutic strategies, particularly in conditions characterized by imbalances in dopaminergic signaling. wikipedia.orgnih.govresearchgate.net This profile is hypothesized to be beneficial in restoring the functional linkage between D1 and D2 receptors, which may be disrupted in conditions like schizophrenia. nih.govresearchgate.net
Preclinical studies have indicated that (−)-stepholidine shows efficacy in animal models predictive of antipsychotic activity, such as reducing amphetamine- and phencyclidine-induced locomotion and disrupting conditioned avoidance response. researchgate.netresearchgate.net Its D1 agonism in the therapeutic dose range has also been confirmed in D2 receptor knockout mice. researchgate.net This suggests that this compound could offer a unique therapeutic approach to schizophrenia, potentially addressing both positive and negative symptoms. nih.govresearchgate.netresearchgate.net
Beyond schizophrenia, the dual D1 agonist/D2 antagonist profile, along with affinity for D3 receptors, suggests potential in treating substance use disorders. researchgate.netlehman.edunih.govresearchgate.net Studies have explored its effects on cocaine-related behaviors and reinstatement of drug-seeking behavior for other substances. nih.govresearchgate.net
Exploration of Additional Therapeutic Indications
The research on this compound is expanding to explore its potential in a wider range of therapeutic indications beyond schizophrenia and substance abuse. Its effects on dopaminergic systems suggest potential benefits in movement disorders. For instance, (−)-stepholidine has been reported to relieve motor symptoms of Parkinson's disease when co-administered with L-DOPA and may potentially slow the progression of neuronal degeneration. nih.govresearchgate.net The rationale for this application stems from the understanding that long-term L-DOPA therapy can lead to dyskinesia due to D3 receptor over-expression, and compounds like this compound that can modulate dopamine receptors, including D3, may offer a solution. nih.gov
Furthermore, the neuroprotective effects of this compound through antioxidative mechanisms are being investigated, suggesting a potential role in slowing down neuronal degeneration in conditions like Parkinson's disease. nih.gov
The potential of this compound and its analogues as probes and experimental therapeutics for a range of CNS disorders, including Parkinson's disease and substance use disorders, underscores the importance of continued research into its diverse pharmacological actions. nih.gov
Table 2: Potential Therapeutic Indications for this compound
| Indication | Rationale/Observed Effects |
| Schizophrenia | Dual D1 agonist/D2 antagonist activity, potential to address positive and negative symptoms. nih.govresearchgate.netresearchgate.net |
| Substance Use Disorders | Modulation of dopamine receptors (D1, D2, D3), effects on drug-seeking behavior. researchgate.netlehman.edunih.govresearchgate.net |
| Parkinson's Disease | Relief of motor symptoms (with L-DOPA), potential neuroprotection, modulation of D3 receptors. nih.govresearchgate.net |
Q & A
Q. What experimental models are commonly used to study D,L-Stepholidine's antidyskinetic effects in Parkinson's disease (PD)?
The 6-hydroxydopamine (6-OHDA)-lesioned rat model is widely employed to evaluate dyskinesia. Key methodologies include:
- Behavioral assays: Quantifying rotational behavior and abnormal involuntary movements (AIMs) after L-DOPA co-administration.
- Molecular analysis: Measuring mRNA levels of 5-HT(1A) receptors in striatal tissues via RT-qPCR to assess serotoninergic modulation.
- Pharmacological interventions: Using selective antagonists (e.g., WAY100635 for 5-HT(1A)) to isolate receptor-specific effects .
Q. What are the primary receptor targets of this compound, and how are they characterized experimentally?
this compound exhibits dual dopamine receptor activity:
- D1 agonism : Evaluated via cAMP accumulation assays in D1-transfected cell lines.
- D2 antagonism : Assessed using radioligand binding (e.g., [³H]spiperone displacement) or inhibition of quinpirole-induced locomotor activity in rodents.
- 5-HT(1A) partial agonism : Confirmed through electrophysiological recordings in raphe nuclei or reversal of 8-OH-DPAT-induced hypothermia .
Q. How is this compound quantified in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) coupled with fluorescence detection is used to measure plasma and brain concentrations in preclinical models. Key parameters include oral bioavailability, half-life, and blood-brain barrier penetration .
Advanced Research Questions
Q. How can computational methods clarify this compound's allosteric interactions with dopamine receptors?
- Sitemap software identifies putative allosteric sites on receptor surfaces.
- Molecular docking prioritizes binding pockets, followed by molecular dynamics (MD) simulations to assess stability.
- MM-GBSA calculations estimate binding free energies, distinguishing competitive vs. noncompetitive inhibition .
Q. What experimental strategies resolve contradictions in this compound's dual receptor mechanisms across disease models?
- Selective receptor knockout models : Compare wild-type and D1/D2-deficient mice to isolate receptor contributions.
- In vivo microdialysis : Measure dopamine and serotonin release in the striatum during dyskinesia.
- Sex-stratified analysis : Address sex differences in signaling (e.g., p-PKA/GSK-3β modulation) using Western blotting .
Q. How do researchers design studies to assess this compound's long-term safety and receptor adaptation?
- Chronic dosing protocols : Administer this compound for 22+ days in PD models, monitoring receptor upregulation (e.g., D1 expression via immunohistochemistry).
- Behavioral tolerance tests : Track changes in rotational behavior or dyskinesia severity over time.
- Cross-tapering experiments : Replace this compound with selective D2 antagonists (e.g., haloperidol) to test dependency on dual mechanisms .
Q. What methodologies validate the therapeutic potential of this compound in schizophrenia models?
- Prepulse inhibition (PPI) tests : Assess sensorimotor gating in rodent models of psychosis.
- NMDA receptor hypofunction models : Evaluate reversal of MK-801-induced deficits in social interaction.
- PET imaging : Use D1/D2-specific radiotracers (e.g., [¹¹C]SCH23390) to confirm receptor occupancy in vivo .
Methodological Challenges and Solutions
Q. How to address variability in this compound's effects across species (e.g., rats vs. monkeys)?
- Interspecies pharmacokinetic modeling : Adjust dosing based on metabolic rate differences (e.g., cytochrome P450 activity).
- Tissue-specific pharmacokinetics : Compare brain-to-plasma ratios using autoradiography or mass spectrometry .
Q. What statistical approaches mitigate noise in radiomic feature analysis of this compound's neuroimaging data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
